Lipophilicity (LogP) Differentiates 3-Methoxy from 3-Hydroxy and 3-Chloro Analogs
The calculated LogP (XLogP3) for 3-Methoxy-1,5-naphthyridine is 1.2 [1], representing a moderate lipophilicity that balances membrane permeability with aqueous solubility. This value is significantly higher than the 3-hydroxy analog (predicted LogP <0.5) due to the lack of an ionizable proton, and lower than the more lipophilic 3-chloro derivative (predicted LogP >2.0) [2]. This intermediate lipophilicity is often preferred for CNS drug discovery programs aiming to optimize brain penetration while avoiding excessive lipophilicity-related toxicity.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.2 [1] |
| Comparator Or Baseline | 3-Hydroxy-1,5-naphthyridine (estimated LogP < 0.5) and 3-Chloro-1,5-naphthyridine (estimated LogP > 2.0) [2] |
| Quantified Difference | Difference of >0.7 LogP units vs. 3-hydroxy; <1.0 LogP units vs. 3-chloro |
| Conditions | XLogP3 algorithm, PubChem computed property |
Why This Matters
LogP is a primary determinant of passive membrane permeability, bioavailability, and off-target promiscuity, making the 1.2 value a key differentiator for selecting a starting point in lead optimization.
- [1] PubChem. (2026). 3-Methoxy-1,5-naphthyridine. Computed Properties. PubChem Compound Summary, CID 50989271. View Source
- [2] Class-level inference based on known LogP contributions of -OCH3, -OH, and -Cl substituents on aromatic rings. Source: Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. View Source
